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sodium;3-fluorobenzenesulfonate

Cat. No.: B7974304
M. Wt: 198.15 g/mol
InChI Key: IPOXNWFZNQAXDL-UHFFFAOYSA-M
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Description

General Academic Significance of Organosulfur and Organofluorine Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of science. vaia.com In nature, they are found in essential amino acids like cysteine and methionine and are the active components in substances like garlic. researchgate.netbldpharm.com Their significance extends to medicinal chemistry, where sulfur-containing motifs are present in life-saving antibiotics such as penicillin and sulfa drugs. researchgate.net The diverse oxidation states of sulfur allow for a rich chemistry, making these compounds versatile building blocks in organic synthesis and materials science. bldpharm.com

Similarly, organofluorine chemistry, which studies compounds containing a carbon-fluorine bond, has profoundly impacted modern science. arkat-usa.org The unique properties of fluorine, such as its high electronegativity and small size, impart exceptional characteristics to organic molecules. bartleby.com The carbon-fluorine bond is the strongest in organic chemistry, which often leads to high thermal stability and chemical inertness. guidechem.com These properties are leveraged in a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers and liquid crystals. stackexchange.combldpharm.com The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity, making it a crucial strategy in drug development. bldpharm.commdpi.com

Historical Context of Research on Benzenesulfonates and Fluorinated Aromatic Systems

The study of benzenesulfonates, a class of arylsulfonates, has a history stretching back to the 19th century. Benzenesulfonic acid, the parent compound, is one of the simplest aromatic sulfonic acids and its synthesis via the sulfonation of benzene (B151609) has been a fundamental reaction in industrial organic chemistry. mdpi.comwikipedia.org Historically, an important application was the production of phenol (B47542) through the alkaline fusion of sodium benzenesulfonate (B1194179). chemicalbook.com The sulfonation reaction itself is reversible, a property that has been exploited to use the sulfonic acid group as a temporary protecting group in organic synthesis. libretexts.org

The field of fluorinated aromatic compounds began to develop in the early 20th century. myskinrecipes.com Initial syntheses were challenging, but the development of new fluorinating agents and methods like the Schiemann reaction, which uses diazonium salts, enabled more efficient production. guidechem.com The realization that incorporating fluorine into aromatic rings could dramatically alter electronic properties and biological activity led to a surge in research. nih.gov This has resulted in the widespread use of fluorinated aromatics in pharmaceuticals, such as the antidepressant fluoxetine (B1211875) and various anticancer agents, as well as in high-performance polymers and other advanced materials. myskinrecipes.comnih.gov

Sodium 3-fluorobenzenesulfonate: A Closer Look

This compound, with the CAS number 130043-78-6, represents a specific molecular architecture combining the features of both a fluorinated aromatic system and a benzenesulfonate salt. bldpharm.com

Chemical Properties

The key chemical identifiers and properties of sodium 3-fluorobenzenesulfonate are summarized below.

PropertyValueSource
CAS Number 130043-78-6 bldpharm.com
Molecular Formula C₆H₄FNaO₃S bldpharm.com
Molecular Weight 198.15 g/mol bldpharm.com
SMILES Code O=S(C1=CC=CC(F)=C1)([O-])=O.[Na+] bldpharm.com

Synthesis and Research Context

The synthesis of sodium 3-fluorobenzenesulfonate would logically proceed from its corresponding acid, 3-fluorobenzenesulfonic acid (CAS 657-47-6). guidechem.com The standard method for creating benzenesulfonic acids is through electrophilic aromatic substitution, specifically the sulfonation of the corresponding benzene ring. libretexts.org

In this case, the starting material would be fluorobenzene (B45895). The sulfonation of fluorobenzene with fuming sulfuric acid typically yields a mixture of isomers. The fluorine atom is an ortho-, para-directing group, meaning the sulfonic acid group is preferentially added at the positions adjacent (ortho) or opposite (para) to the fluorine. bartleby.com The para-substituted product, 4-fluorobenzenesulfonic acid, is generally the major product, often accounting for around 90% of the yield. stackexchange.com

This regioselectivity presents a challenge for the synthesis of the meta-isomer, 3-fluorobenzenesulfonic acid. Obtaining this specific isomer in high yield would require alternative synthetic strategies that bypass the standard electrophilic aromatic substitution pathway or employ methods to direct the substitution to the meta position.

Potential Research Applications

While specific research explicitly detailing the use of sodium 3-fluorobenzenesulfonate is not widely documented, its structure suggests potential applications based on the roles of related compounds.

Pharmaceutical and Agrochemical Synthesis: Fluorinated arylsulfonates can serve as intermediates in the synthesis of more complex molecules. nih.gov The sulfonate group can act as a leaving group in nucleophilic aromatic substitution reactions. The presence and position of the fluorine atom can influence the reactivity and subsequent properties of the final product, which could be a candidate for a new drug or pesticide. nih.gov

Materials Science: Arylsulfonates are used in the development of polymers and ion-exchange membranes. The incorporation of fluorine can enhance the thermal stability and chemical resistance of these materials. bldpharm.com

Contrast Agents and Probes: Fluorine-containing compounds are of interest in ¹⁹F Magnetic Resonance Imaging (MRI) as contrast agents due to the lack of a natural fluorine signal in the body. researchgate.net While this specific molecule has not been cited for this purpose, its fluorinated nature aligns with the basic requirements for such applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FNaO3S B7974304 sodium;3-fluorobenzenesulfonate

Properties

IUPAC Name

sodium;3-fluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOXNWFZNQAXDL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Mechanistic Investigations of Chemical Reactivity of Sodium;3 Fluorobenzenesulfonate

Nucleophilic Substitution Reactions Involving the Sulfonate Group

Nucleophilic substitution at the sulfur atom of the sulfonate group is a characteristic reaction of aryl sulfonates. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. The general equation for this process is:

ArSO2-O- + Nu- → ArSO2-Nu + O2-

The kinetics of nucleophilic substitution on aryl sulfonates are influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. For sodium;3-fluorobenzenesulfonate, the presence of a fluorine atom at the meta-position has a discernible effect on the reaction rate. Fluorine is an electron-withdrawing group, primarily through its inductive effect (-I). The Hammett substituent constant (σ) for a meta-fluoro group is approximately +0.34, indicating its electron-withdrawing nature which can influence the electrophilicity of the sulfur atom scispace.comlibretexts.orgwikipedia.orgutexas.edu.

A positive Hammett ρ value is generally observed for the nucleophilic substitution of aryl sulfonates, signifying that electron-withdrawing substituents accelerate the reaction by stabilizing the transition state nih.govrsc.org. This stabilization arises from the delocalization of developing negative charge in the transition state. Consequently, 3-fluorobenzenesulfonate is expected to undergo nucleophilic substitution at a faster rate than unsubstituted benzenesulfonate (B1194179).

Table 1: Representative Rate Constants for Nucleophilic Substitution of Substituted Benzenesulfonates

Substituent (X) in X-C₆H₄SO₃⁻Hammett Constant (σ_meta)Relative Rate Constant (k_rel)
H0.001.0
CH₃-0.070.6
F +0.34 ~4.0
Cl+0.37~4.5
NO₂+0.71~20.0

Note: The relative rate constants are illustrative and based on typical Hammett correlations for nucleophilic substitution on aryl sulfonates. Actual values may vary depending on the specific nucleophile, solvent, and temperature.

The thermodynamic profile of these reactions is characterized by a significant activation energy, reflecting the stability of the sulfonate starting material. The transition state is thought to be highly ordered, leading to a negative entropy of activation (ΔS‡). The electron-withdrawing fluorine substituent is expected to lower the activation energy (ΔG‡) for nucleophilic attack compared to the unsubstituted analogue.

The mechanism of nucleophilic substitution at the sulfonyl group is a subject of ongoing investigation, with evidence pointing towards a spectrum of transition states rather than a single, universal intermediate. For many aryl sulfonates, a concerted SN2-type mechanism is proposed, where the nucleophile attacks the sulfur atom concurrently with the departure of the leaving group.

However, in some cases, particularly with strong nucleophiles and specific substituent patterns, the formation of a transient pentacoordinate sulfurane intermediate (a trigonal-bipyramidal species) has been suggested nih.gov. In such a stepwise mechanism, the rate-determining step could be either the formation or the breakdown of this intermediate. For this compound, computational studies on analogous systems suggest that the transition state possesses significant S-N bond formation and S-O bond cleavage character, consistent with a concerted but asynchronous process. The stability of any potential intermediate would be influenced by the electronic effects of the fluorine substituent.

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the sulfonate group (-SO₃⁻) and the fluorine atom (-F). Both groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles chemistrysteps.comminia.edu.eg.

The sulfonate group is a powerful deactivating group and a meta-director. The fluorine atom is also deactivating due to its strong inductive effect, but it is traditionally considered an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect) to stabilize the arenium ion intermediate at these positions.

When both a meta-directing deactivator and an ortho-, para-directing deactivator are present on a benzene ring, the directing effects can be complex. In the case of 3-fluorobenzenesulfonate, the sulfonate group is at position 1 and the fluorine at position 3.

Position 2 (ortho to -SO₃⁻, ortho to -F): Highly deactivated by both groups.

Position 4 (para to -F, meta to -SO₃⁻): Deactivated, but potentially the least deactivated position for electrophilic attack due to the para-directing effect of fluorine.

Position 5 (meta to -F, meta to -SO₃⁻): Deactivated by both groups.

Position 6 (ortho to -SO₃⁻, meta to -F): Highly deactivated by the sulfonate group.

Therefore, electrophilic substitution, if it occurs under forcing conditions, would be expected to proceed very slowly and likely yield the 4-substituted product as the major isomer. The reaction would proceed through a high-energy arenium ion intermediate, with the rate-determining step being the initial attack of the electrophile libretexts.orgmsu.edu.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on 3-Fluorobenzenesulfonate

Position of AttackDirecting Influence of -SO₃⁻Directing Influence of -FPredicted Outcome
2Deactivating (ortho)Deactivating (ortho)Minor/No Product
4Deactivating (meta)Activating (para)Major Product
5Deactivating (meta)Deactivating (meta)Minor/No Product
6Deactivating (ortho)Deactivating (meta)Minor/No Product

Radical Reactions and Pathways

While less common than ionic reactions for aryl sulfonates, radical pathways can be initiated under specific conditions, such as photolysis, radiolysis, or in the presence of radical initiators. The C-S bond in aryl sulfonates is generally robust, but homolytic cleavage can be induced to generate an aryl radical and a sulfonate radical anion.

For this compound, the generation of a 3-fluorophenyl radical could be envisaged. Fluorinated aryl radicals are known intermediates in various synthetic transformations wikipedia.orgunacademy.comnih.govubc.ca. The reactivity of this radical would be influenced by the fluorine substituent.

Furthermore, the fluorine atom itself can be a site for radical abstraction under certain high-energy conditions, although this is less likely than C-H or C-S bond cleavage. The field of radical fluorination has seen significant advancements, though these typically involve the introduction of fluorine via radical intermediates rather than reactions of already fluorinated compounds wikipedia.orgunacademy.com. There is limited specific research on the radical reactions of this compound itself.

Role of the Fluorine Substituent in Modulating Reactivity

Inductive Effect (-I): Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds and decreases the electron density of the entire ring. In the context of nucleophilic substitution at the sulfonate group , this inductive withdrawal enhances the electrophilicity of the sulfur atom, thereby increasing the reaction rate. For electrophilic aromatic substitution , this effect deactivates the ring, making it less nucleophilic.

Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, primarily at the ortho and para positions. While the +M effect of fluorine is weaker than its -I effect, it is significant in directing the outcome of electrophilic aromatic substitution . It selectively stabilizes the arenium ion intermediates for ortho and para attack, making these positions less deactivated than the meta position relative to the fluorine atom. However, in 3-fluorobenzenesulfonate, the powerful meta-directing sulfonate group largely dictates the regioselectivity.

Table 3: Summary of the Electronic Effects of the Meta-Fluoro Substituent

Electronic EffectImpact on Nucleophilic Substitution at -SO₃⁻Impact on Electrophilic Aromatic Substitution
Inductive (-I)Rate-enhancing (increases electrophilicity of S)Rate-decreasing (deactivates the ring)
Resonance (+M)Minimal direct effect on the sulfur centerWeakly activating at ortho/para positions relative to F

Iv. Advanced Spectroscopic and Structural Elucidation Studies of Sodium;3 Fluorobenzenesulfonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For sodium 3-fluorobenzenesulfonate, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive picture of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for mapping the hydrogen and carbon skeletons of a molecule. In the case of sodium 3-fluorobenzenesulfonate, the aromatic protons and carbons exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing sulfonate group and the electronegative fluorine atom.

The ¹³C NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon atom directly bonded to the fluorine atom (C-F) would exhibit a large one-bond carbon-fluorine coupling constant (¹J_CF), a key diagnostic feature. The other carbon signals would also show smaller couplings to the fluorine atom (nJ_CF, where n > 1). The expected chemical shifts are influenced by the substitution pattern on the benzene (B151609) ring.

Predicted NMR Data for a Related Compound: 3-Fluorobenzoic Acid

To illustrate the expected spectral characteristics, the data for a structurally similar compound, 3-fluorobenzoic acid, is presented below. The electronic effects of a carboxylic acid group are comparable to those of a sulfonic acid group, providing a reasonable approximation of the chemical shifts and coupling patterns.

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H7.0 - 8.0Multiplet
¹³C115 - 170Multiplet

Note: This is predicted data for 3-fluorobenzoic acid and serves as an illustrative example. Actual experimental values for sodium 3-fluorobenzenesulfonate may vary.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing the environment of fluorine atoms within a molecule. nih.gov With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides sharp signals over a wide chemical shift range, making it an excellent probe for fluorinated compounds. magritek.com

For sodium 3-fluorobenzenesulfonate, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The coupling of the ¹⁹F nucleus to the neighboring protons (³J_HF) and carbons (nJ_CF) can provide further structural confirmation. The multiplicity of the fluorine signal will be a result of these couplings, likely appearing as a multiplet. The precise chemical shift would be influenced by the solvent and the concentration of the sample.

For more complex derivatives of sodium 3-fluorobenzenesulfonate, or for unambiguous assignment of all proton and carbon signals, multidimensional NMR techniques are employed. These experiments resolve spectral overlap and reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, helping to trace the connectivity of the proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms, providing a definitive assignment of the carbon signals based on the already assigned proton spectrum.

TOCSY (Total Correlation Spectroscopy): This technique can be used to identify all protons within a spin system, which is beneficial for assigning protons in crowded spectral regions. wisc.edu

The application of these techniques to derivatives of sodium 3-fluorobenzenesulfonate would allow for a complete and unambiguous assignment of their complex structures.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

While a crystal structure for sodium 3-fluorobenzenesulfonate is not publicly available, analysis of related structures, such as those of other fluorinated aromatic compounds and benzenesulfonate (B1194179) salts, can provide valuable insights into the expected solid-state features.

In the crystalline state, the conformation of the 3-fluorobenzenesulfonate anion would be largely dictated by the packing forces within the crystal lattice. The benzene ring itself is planar. The sulfonate group, with its tetrahedral geometry, would be oriented relative to the plane of the benzene ring. The specific torsion angles defining this orientation would be determined by the intermolecular interactions within the crystal.

The crystal packing of sodium 3-fluorobenzenesulfonate would be governed by a variety of intermolecular interactions. The strong ionic interactions between the sodium cations and the sulfonate anions would be the primary structure-directing force. In addition to these electrostatic interactions, weaker interactions such as C-H···O and C-H···F hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. mostwiedzy.pl

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed picture of the covalent bonds within a molecule by measuring the energies of its vibrational modes. Techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and understanding molecular structure.

Advanced Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For sodium 3-fluorobenzenesulfonate, the IR spectrum is expected to be characterized by vibrations of the sulfonate group, the fluorinated aromatic ring, and the carbon-fluorine bond.

The key functional groups and their expected IR absorption regions are:

Sulfonate Group (SO₃⁻): This group is anticipated to produce strong and distinct absorption bands. The asymmetric stretching vibrations of the S=O bonds typically appear in the 1260-1150 cm⁻¹ region, while the symmetric stretching vibrations are found around 1070-1030 cm⁻¹.

Aromatic Ring (C=C): The benzene ring exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The substitution pattern on the ring can influence the intensity and position of these bands.

C-F Bond: The carbon-fluorine stretching vibration is typically strong and occurs in the 1250-1020 cm⁻¹ region of the IR spectrum. This band may overlap with the sulfonate group vibrations, requiring careful spectral interpretation.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are typically observed in the 900-690 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for Sodium 3-Fluorobenzenesulfonate

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric SO₃⁻ StretchSulfonate Group1260 - 1150
Symmetric SO₃⁻ StretchSulfonate Group1070 - 1030
C=C Aromatic StretchAromatic Ring1600 - 1450
C-F StretchCarbon-Fluorine Bond1250 - 1020
Aromatic C-H StretchAromatic C-H> 3000
Aromatic C-H BendingAromatic C-H900 - 690

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.

For sodium 3-fluorobenzenesulfonate, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is often a strong and sharp band in the Raman spectrum. Other C=C stretching and in-plane bending modes of the aromatic ring will also be Raman active.

Sulfonate Group Vibrations: The symmetric stretch of the SO₃⁻ group is expected to be a prominent feature in the Raman spectrum.

C-F Bond: The C-F stretching vibration is also Raman active and can provide confirmatory evidence for the presence of the fluorine substituent.

Table 2: Predicted Raman Spectroscopy Data for Sodium 3-Fluorobenzenesulfonate

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)
Symmetric Ring BreathingAromatic Ring~1000
C=C Aromatic StretchAromatic Ring1600 - 1450
Symmetric SO₃⁻ StretchSulfonate Group1070 - 1030
C-F StretchCarbon-Fluorine Bond1250 - 1020

Coherent Anti-Stokes Raman Spectroscopy (CARS) in Material Characterization

Coherent Anti-Stokes Raman Spectroscopy (CARS) is a nonlinear optical technique that offers several advantages over spontaneous Raman spectroscopy, including significantly higher signal strength and the ability to perform high-speed imaging. science.govaps.org CARS is a four-wave mixing process that resonantly enhances the anti-Stokes Raman signal. aps.org This technique is particularly valuable for probing the vibrational properties of materials with high sensitivity and chemical specificity. science.gov

In the context of sodium 3-fluorobenzenesulfonate, CARS could be employed for detailed material characterization. For instance, it could be used to map the spatial distribution of the compound in a heterogeneous sample or to study its orientation in a crystalline or thin-film form. The strong vibrational signatures of the sulfonate and aromatic groups would serve as excellent targets for CARS microscopy, allowing for label-free chemical imaging. While spontaneous Raman scattering can be hindered by fluorescence, CARS signals are generated at a shorter wavelength than the excitation laser, effectively avoiding fluorescence interference. d-nb.info This makes CARS a powerful tool for studying materials that might otherwise be difficult to analyze with conventional Raman techniques. d-nb.infonih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition and for elucidating its structure through fragmentation analysis.

For sodium 3-fluorobenzenesulfonate (C₆H₄FNaO₃S), HRMS would first be used to validate its molecular formula. The high mass accuracy of the technique allows for the experimental determination of the monoisotopic mass of the intact molecule or its constituent ions to within a few parts per million (ppm) of the theoretical value. The molecular weight of sodium 3-fluorobenzenesulfonate is 198.15 g/mol . bldpharm.com In positive ion mode, the expected ion would be the sodiated adduct of the salt, [C₆H₄FNaO₃S + Na]⁺, or in negative ion mode, the 3-fluorobenzenesulfonate anion, [C₆H₄FO₃S]⁻.

Table 3: Predicted High-Resolution Mass Spectrometry Data for Sodium 3-Fluorobenzenesulfonate

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[C₆H₄FO₃S]⁻C₆H₄FO₃S174.9841
[C₆H₄FNaO₃S + Na]⁺C₆H₄FNa₂O₃S220.9735

Following the confirmation of the molecular formula, tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation patterns of the 3-fluorobenzenesulfonate anion. By inducing fragmentation of the precursor ion, a characteristic fragmentation spectrum is generated, providing valuable structural information. The fragmentation pathways are generally predictable based on the stability of the resulting fragment ions and neutral losses. libretexts.orgnih.gov

Likely fragmentation pathways for the 3-fluorobenzenesulfonate anion ([C₆H₄FO₃S]⁻) would involve the loss of small neutral molecules such as:

Loss of SO₂ (63.9619 Da): This would lead to the formation of a fluorophenoxide anion.

Loss of SO₃ (79.9568 Da): This would result in a fluorophenyl anion.

Loss of F (18.9984 Da): Cleavage of the C-F bond, although generally strong, could occur.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of the atoms and the positions of the substituents on the aromatic ring. researchgate.netnih.govmiamioh.edu

V. Computational and Theoretical Chemistry of Sodium;3 Fluorobenzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of sodium;3-fluorobenzenesulfonate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. irjweb.com For the 3-fluorobenzenesulfonate anion, DFT calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

In the case of the 3-fluorobenzenesulfonate anion, the HOMO is expected to be localized primarily on the sulfonate group and the aromatic ring, while the LUMO would also be distributed over the aromatic system. The fluorine substituent, being highly electronegative, influences the electron density distribution through inductive effects.

Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on an Aromatic Molecule

Molecular OrbitalEnergy (eV) - Representative Example
HOMO-6.2967
LUMO-1.8096
HOMO-LUMO Gap4.4871

Note: The data in this table is for illustrative purposes, based on a similar class of molecule, to demonstrate the type of information obtained from DFT calculations. irjweb.com

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. dtic.mil These methods are instrumental in predicting various spectroscopic parameters, such as vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. dtic.milrsc.org

By calculating the harmonic force fields, ab initio methods can predict the vibrational modes of the 3-fluorobenzenesulfonate anion. dtic.mil Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the C-F, C-S, and S=O bonds, as well as the bending and deformation of the benzene (B151609) ring. Comparing the theoretically predicted spectrum with experimental data allows for the precise assignment of the observed spectral bands. youtube.com

For example, a study on 5-nitro-2-(p-fluorophenyl)benzoxazole utilized ab initio calculations to examine its vibrational frequencies and assign the peaks in its FT-IR spectrum. youtube.com Similar calculations for this compound would provide a detailed understanding of its vibrational properties.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of this compound in different environments, such as in aqueous solution. rsc.org

These simulations can reveal how the molecule flexes and rotates, identifying the most stable conformations and the energy barriers between them. For the 3-fluorobenzenesulfonate anion, MD simulations could explore the rotational freedom around the C-S bond and the interactions of the sulfonate group and the fluorine atom with surrounding solvent molecules. This provides insights into the molecule's flexibility and how it presents itself for interaction with other chemical species. Studies on linear alkylbenzene sulfonates have successfully used MD simulations to understand their behavior at interfaces. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, this involves mapping the potential energy surface for a given reaction to identify the lowest energy pathway from reactants to products. This includes locating and characterizing the transition states, which are the high-energy intermediates that represent the bottleneck of the reaction.

A key area of interest would be electrophilic aromatic substitution reactions on the 3-fluorobenzenesulfonate ring. acs.orgresearchgate.net Computational models can predict the relative energies of the sigma-complex intermediates for substitution at the ortho, meta, and para positions relative to the fluorine and sulfonate groups. nih.gov This allows for the prediction of the regioselectivity of reactions such as nitration or halogenation. acs.orgyoutube.com The fluorine atom is an ortho, para-director, while the sulfonate group is a meta-director, making the prediction of reactivity in 3-fluorobenzenesulfonate a non-trivial computational problem.

For example, computational studies on the reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution have provided detailed insights into its anomalous reactivity compared to other halobenzenes. acs.orgresearchgate.net Similar modeling for 3-fluorobenzenesulfonate would clarify the interplay of inductive and resonance effects from both substituents.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are widely used to predict a range of spectroscopic properties beyond vibrational spectra. This includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. numberanalytics.com For this compound, this would involve calculating the ¹H, ¹³C, and ¹⁹F NMR spectra.

The prediction of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds has been shown to be achievable with good accuracy using DFT methods. nih.govacs.org Such calculations for 3-fluorobenzenesulfonate would help in the assignment of experimental spectra and in understanding the electronic environment around the fluorine nucleus. rsc.orgacs.org

Vi. Applications in Material Science and Advanced Chemical Synthesis

Precursor in Polymer Chemistry and Material Science

The presence of the sulfonate group allows for the introduction of ionic conductivity and hydrophilicity into polymer structures, while the fluorine atom enhances thermal stability and chemical resistance. This combination makes it a valuable monomer in the synthesis of high-performance materials.

A significant application of sulfonated fluoropolymers derived from sodium 3-fluorobenzenesulfonate is in the development of proton exchange membranes (PEMs) for fuel cells. mdpi.comorientjchem.org These membranes are the heart of PEM fuel cells, responsible for conducting protons from the anode to the cathode while preventing the passage of fuel and oxidant. orientjchem.org The sulfonic acid groups (-SO3H) in the polymer provide the necessary proton conductivity. mdpi.comorientjchem.org Research has focused on developing PEMs with high proton conductivity, excellent chemical and thermal stability, and good mechanical strength. mdpi.com While perfluorinated sulfonic acid (PFSA) membranes like Nafion are widely used, their high cost and performance degradation at elevated temperatures have driven research into alternatives. mdpi.com Polymers incorporating monomers like sodium 3-fluorobenzenesulfonate offer a potential pathway to creating more cost-effective and robust PEMs. mdpi.comnih.gov

In the realm of battery technology, fluorinated compounds are often integral to electrolytes in high-performance lithium-ion and sodium-ion batteries. diva-portal.orgrsc.orgsimba-h2020.eu While not a direct salt used in isolation, the synthesis of novel electrolyte salts and additives can involve fluorinated precursors. The fluorine moiety can enhance the electrochemical stability window of the electrolyte and improve the formation of a stable solid electrolyte interphase (SEI) on the electrodes. diva-portal.org Research into fluorine-free electrolytes is ongoing due to environmental and safety concerns associated with some fluorinated compounds. diva-portal.orgsimba-h2020.eu However, the unique properties imparted by fluorine continue to make compounds like sodium 3-fluorobenzenesulfonate valuable in the design of next-generation electrolytes for energy storage devices. researchgate.netnih.gov

The properties of sodium 3-fluorobenzenesulfonate also lend themselves to the creation of advanced composite materials. When polymers derived from this monomer are integrated as a matrix or as a functional coating, they can impart enhanced thermal stability, chemical resistance, and ionic conductivity to the composite. For instance, incorporating these polymers into porous supports can create reinforced membranes with improved mechanical properties and dimensional stability, which is crucial for applications in demanding environments.

Reagent in Specialized Organic Synthesis

Beyond polymer science, sodium 3-fluorobenzenesulfonate is a valuable reagent in specialized organic synthesis, particularly for introducing fluorinated aromatic moieties into complex molecules.

Sodium 3-fluorobenzenesulfonate serves as a versatile building block for the synthesis of a variety of fluorinated aromatic compounds. The sulfonate group can be chemically transformed or replaced, allowing for the introduction of the 3-fluorophenyl group into different molecular scaffolds. This is particularly important in medicinal chemistry and agrochemistry, where the presence of a fluorine atom can significantly alter the biological activity of a molecule by affecting its metabolic stability, binding affinity, and lipophilicity.

Table 1: Examples of Fluorinated Aromatic Compounds Derived from Sodium 3-fluorobenzenesulfonate Precursors

Compound NameCAS NumberApplication/Significance
Trifluoromethyl 4-fluorobenzenesulfonate2070902-77-9A reagent used in trifluoromethylation reactions, introducing the CF3 group. bldpharm.com
Sodium 3-Fluorobenzenesulfinate935447-39-5A related compound used as a precursor for other fluorinated substances. bldpharm.com

In the field of chiral synthesis, the development of new methods for creating enantiomerically pure compounds is of paramount importance. While direct utilization of sodium 3-fluorobenzenesulfonate in common chiral resolutions is not widely documented, its derivatives can play a role in asymmetric synthesis. For instance, fluorinated aromatic groups can be incorporated into chiral ligands or catalysts to fine-tune their steric and electronic properties. This can lead to improved enantioselectivity in asymmetric reactions. The principles of asymmetric synthesis often rely on the precise spatial arrangement of functional groups, and the introduction of a fluorine atom can influence these interactions, leading to the preferential formation of one enantiomer over the other. nih.gov

Role in the Synthesis of Functional Organic Molecules

There is a lack of specific published research demonstrating the use of sodium 3-fluorobenzenesulfonate as a key starting material or intermediate in the synthesis of functional organic molecules. While aryl sulfonates can be employed as leaving groups in cross-coupling reactions or as building blocks for more complex structures, specific examples and detailed methodologies involving the 3-fluorobenzenesulfonate variant are not readily found.

Development of Catalytic Systems and Ligands

Similarly, the scientific literature does not provide significant evidence of sodium 3-fluorobenzenesulfonate being directly used in the development of new catalytic systems or as a precursor for synthesizing specialized ligands. The development of catalysts and ligands often requires precise electronic and steric properties, and while the 3-fluorobenzenesulfonate group could theoretically influence these factors, dedicated research to this effect is not apparent.

Given the constraints of providing a professional and authoritative article based on diverse and verifiable sources, and the strict instruction not to introduce information outside the explicit scope, it is not possible to generate the requested content for these specific subsections. Further research in specialized, non-public databases or future studies may be required to elucidate the specific applications of sodium 3-fluorobenzenesulfonate in these advanced fields.

Vii. Environmental Chemistry and Degradation Pathways of Fluorobenzenesulfonates

Microbial Degradation Studies

Microbial degradation is a key process for the removal of many organic pollutants from the environment. The ability of microorganisms to break down fluorobenzenesulfonates is dependent on the presence of appropriate enzymatic machinery. nih.govnih.gov

While specific studies on the microbial degradation of sodium 3-fluorobenzenesulfonate are limited, research on related compounds provides insights into potential metabolic pathways. The biodegradation of aromatic compounds, including halogenated ones, often proceeds through a series of hydroxylation and ring-cleavage steps. nih.govnih.gov

For non-fluorinated benzenesulfonates, such as linear alkylbenzene sulfonates (LAS), biodegradation is well-documented and typically initiated by the oxidation of the alkyl chain, followed by desulfonation and aromatic ring cleavage. oup.comdoi.orgmdpi.com In the case of aromatic sulfonates without long alkyl chains, the initial attack often involves dioxygenase enzymes that hydroxylate the aromatic ring to form catechols. nih.gov

A study on the degradation of benzene (B151609) 1,3-disulfonate by a mixed bacterial culture revealed that the initial step is a dioxygenolytic desulfonation to produce catechol 4-sulfonate. umn.eduresearchgate.net This intermediate is then further metabolized via ortho-cleavage of the aromatic ring. umn.eduresearchgate.net

For fluorinated aromatic compounds, the position of the fluorine atom is critical in determining the degradation pathway. nih.gov Research on the degradation of fluorobenzene (B45895) has shown that it can be metabolized to 3-fluorocatechol (B141901) and subsequently to 2-fluoromuconate. nih.govresearchgate.net While 2-fluoromuconate was previously considered a dead-end metabolite, some bacteria have been shown to be capable of its complete mineralization. nih.govresearchgate.net

Based on these analogous pathways, a plausible microbial degradation pathway for sodium 3-fluorobenzenesulfonate could involve an initial dioxygenase attack leading to the formation of a fluorinated catechol, likely 3-fluorocatechol or 4-fluorocatechol, with the concurrent or subsequent removal of the sulfonate group as sulfite (B76179). This fluorinated catechol would then be a substrate for ring-cleavage dioxygenases, leading to the formation of fluorinated aliphatic acids that can be further metabolized. The defluorination step is often a critical and challenging part of the degradation process. nih.govresearchgate.net

Table 1: Plausible Microbial Metabolites of Sodium 3-Fluorobenzenesulfonate

PrecursorPotential Intermediate MetabolitesPotential End Products
Sodium 3-fluorobenzenesulfonate3-Fluorocatechol, 4-Fluorocatechol, Fluoromuconic acidCarbon dioxide, Water, Fluoride (B91410) ion, Sulfate (B86663)

This table is based on inferred pathways from related compounds and represents a hypothetical degradation sequence.

The biodegradation of sulfonated and fluorinated aromatic compounds relies on a diverse set of microbial enzymes. nih.govoup.comnih.gov

Dioxygenases: These enzymes are crucial for the initial attack on the aromatic ring, incorporating two oxygen atoms to form a dihydrodiol, which is then dehydrogenated to a catechol. nih.gov In the case of sulfonated aromatics, some dioxygenases can also catalyze the removal of the sulfonate group. oup.com

Desulfonation Enzymes: Specific enzymes, often monooxygenases or dioxygenases, are responsible for cleaving the carbon-sulfur bond, releasing the sulfonate group as sulfite (SO₃²⁻), which can then be oxidized to sulfate (SO₄²⁻). oup.comnih.gov There are several known mechanisms for microbial desulfonation. nih.gov

Catechol Dioxygenases: Once a catechol intermediate is formed, catechol dioxygenases cleave the aromatic ring. This can occur either between the two hydroxyl groups (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage). nih.govnih.gov The pathway taken is critical, as meta-cleavage of some halogenated catechols can lead to the formation of toxic dead-end products. nih.gov

Dehalogenases: These enzymes are responsible for cleaving the carbon-fluorine bond. Defluorination is a particularly challenging step due to the high strength of the C-F bond. nih.govresearchgate.net Both oxidative and hydrolytic dehalogenases have been identified that can act on fluorinated compounds.

Table 2: Key Enzyme Classes in the Biodegradation of Fluorobenzenesulfonates

Enzyme ClassFunctionRelevance to 3-Fluorobenzenesulfonate
Aromatic Ring-Hydroxylating DioxygenasesInitial oxidation of the aromatic ringLikely initiates the degradation pathway.
Desulfonating Monooxygenases/DioxygenasesCleavage of the C-S bondEssential for removing the sulfonate group.
Catechol Dioxygenases (ortho- and meta-cleavage)Aromatic ring cleavageDetermines the subsequent metabolic route.
DehalogenasesCleavage of the C-F bondCritical step for complete mineralization.

Persistence and Environmental Fate Modeling

Given the potential for persistence of fluorinated compounds, environmental fate models are valuable tools for predicting their distribution, transport, and long-term behavior in the environment. researchgate.netresearchgate.net These models integrate the physicochemical properties of a compound with environmental parameters to estimate its concentration in different compartments such as air, water, soil, and sediment. researchgate.netresearchgate.net

For compounds like sodium 3-fluorobenzenesulfonate, key parameters for fate modeling would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation rate constants (for photolysis, hydrolysis, and biodegradation). Due to the general resistance of fluorinated aromatic compounds to degradation, they are often classified as persistent organic pollutants. researchgate.netumn.edu

Fugacity-based models are commonly used to predict the environmental distribution of organic chemicals. researchgate.net These models can help to identify the environmental compartments where a compound is likely to accumulate. For a water-soluble and relatively non-volatile compound like sodium 3-fluorobenzenesulfonate, it is expected to predominantly partition to the aqueous phase. Its persistence will largely be determined by its resistance to microbial degradation and photolysis. researchgate.net The lack of specific experimental data for sodium 3-fluorobenzenesulfonate necessitates the use of estimation methods and data from structurally similar chemicals to parameterize these models.

Analytical Methodologies for Environmental Detection and Quantification

The effective monitoring and risk assessment of environmental contaminants such as sodium;3-fluorobenzenesulfonate hinge on the availability of robust and sensitive analytical methodologies. The detection and quantification of this compound in complex environmental matrices, including water, soil, and sediment, necessitate sophisticated analytical techniques capable of providing high selectivity and low detection limits. The primary methodologies employed for the analysis of fluorobenzenesulfonates and related aromatic sulfonic acids are centered around liquid chromatography coupled with mass spectrometry (LC-MS).

Sample Preparation

Prior to instrumental analysis, environmental samples typically undergo a preparation process to extract and concentrate the analyte of interest and to remove interfering matrix components. Solid-phase extraction (SPE) is the most widely adopted technique for the pre-concentration of sulfonated aromatic compounds from aqueous samples. For soil and sediment samples, an initial solvent extraction is typically required.

Solid-Phase Extraction (SPE) for Aqueous Samples: SPE involves passing the water sample through a cartridge containing a solid sorbent material that retains the analyte. The choice of sorbent is critical for achieving high recovery. For anionic compounds like 3-fluorobenzenesulfonate, anion exchange or reversed-phase polymeric sorbents are commonly used. After loading the sample, the cartridge is washed to remove interferences, and then the analyte is eluted with a small volume of an appropriate solvent, effectively concentrating the analyte.

Solvent Extraction for Solid Samples: For soil and sediment, an extraction step using an organic solvent or a mixture of solvents is necessary to transfer the analyte from the solid matrix into a liquid phase. The selection of the extraction solvent depends on the physicochemical properties of the analyte and the nature of the sample matrix. Following extraction, the resulting liquid extract may be further cleaned up and concentrated using SPE.

Chromatographic Separation

Liquid chromatography (LC) is the cornerstone for separating 3-fluorobenzenesulfonate from other compounds present in the sample extract.

Reversed-Phase Ion-Pair Chromatography (RP-IPC): Due to its anionic nature, 3-fluorobenzenesulfonate is highly water-soluble and exhibits poor retention on conventional reversed-phase LC columns. To overcome this, ion-pair chromatography is frequently employed. researchgate.net This technique involves the addition of an ion-pairing reagent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687), to the mobile phase. researchgate.net The ion-pairing reagent forms a neutral ion pair with the anionic analyte, which can then be retained and separated on a nonpolar stationary phase, such as a C18 column. The separation is influenced by factors like the concentration and chain length of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent composition. thermofisher.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): As an alternative to RP-IPC, HILIC can be used for the separation of polar and ionic compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent and a small amount of an aqueous or polar solvent. This technique can provide good retention and separation for highly polar analytes like 3-fluorobenzenesulfonate.

Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for the analysis of fluorobenzenesulfonates due to its high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for the quantification of trace levels of organic contaminants in environmental samples. nih.gov The mass spectrometer is typically equipped with an electrospray ionization (ESI) source, which is well-suited for ionizing polar and ionic compounds like 3-fluorobenzenesulfonate. The analysis is usually performed in the negative ion mode. By using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions can be monitored, which significantly enhances the selectivity and reduces background noise, allowing for very low detection limits. nih.gov

High-Resolution Mass Spectrometry (HRMS): LC coupled with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap MS (B15284909), provides highly accurate mass measurements. nih.gov This capability allows for the confident identification of the target analyte based on its exact mass, which is particularly useful for distinguishing it from isobaric interferences in complex environmental samples.

Method Validation

To ensure the reliability of the analytical data, the developed methods must undergo a thorough validation process. Key validation parameters include:

Linearity: The range over which the instrumental response is proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. waters.com

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among repeated measurements, respectively. researchgate.net

Recovery: The efficiency of the extraction and sample preparation process.

The following tables present typical performance data for analytical methods used for the determination of benzenesulfonate (B1194179) derivatives, which are analogous to the expected performance for 3-fluorobenzenesulfonate.

Table 1: Typical Liquid Chromatography (LC) and Mass Spectrometry (MS) Parameters for the Analysis of Benzenesulfonate Derivatives

ParameterTypical Setting
Chromatography
LC ColumnC18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase AWater with ion-pairing reagent (e.g., 5 mM tetrabutylammonium acetate)
Mobile Phase BAcetonitrile or Methanol (B129727)
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MS/MS TransitionsAnalyte-specific precursor and product ions
Dwell Time50 - 100 ms per transition

Table 2: Representative Performance Data for the Analysis of Benzenesulfonate Derivatives in Environmental Samples

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/L
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L
Accuracy (Recovery) 80 - 115%
Precision (RSD) < 15%

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing sodium 3-fluorobenzenesulfonate, and how do reaction conditions influence yield?

  • Methodological Answer : Sodium 3-fluorobenzenesulfonate is typically synthesized via sulfonation of 3-fluorobenzenesulfonic acid followed by neutralization with sodium hydroxide. Key variables include reaction temperature (optimized at 80–100°C), stoichiometric ratios of sulfonating agents (e.g., sulfuric acid or chlorosulfonic acid), and reaction time (6–12 hours). Yield optimization requires monitoring pH during neutralization and purification via recrystallization or column chromatography .
  • Data Note : Contradictions in reported yields (50–85%) may arise from differences in solvent polarity (e.g., water vs. ethanol) or residual moisture in reactants.

Q. How can researchers characterize the purity and structural integrity of sodium 3-fluorobenzenesulfonate?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR to confirm fluorination at the meta position (δ110δ ≈ -110 ppm) and 1H^{1}\text{H} NMR for aromatic proton integration.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (expected [M-Na]^- at m/z 198.99).
  • Elemental Analysis : Validate sodium content (theoretical: ~10.2% Na).
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What solvents are optimal for dissolving sodium 3-fluorobenzenesulfonate in experimental settings?

  • Methodological Answer : The compound is highly soluble in polar solvents due to its ionic sulfonate group. Recommended solvents include:

  • Water : Primary solvent for aqueous reactions (solubility >200 mg/mL at 25°C).
  • Dimethyl Sulfoxide (DMSO) : For non-aqueous applications (solubility ~150 mg/mL).
  • Methanol/Ethanol : Moderate solubility (~50–80 mg/mL), useful for recrystallization .

Advanced Research Questions

Q. How does the electronic effect of the fluorine substituent influence the reactivity of sodium 3-fluorobenzenesulfonate in nucleophilic substitution reactions?

  • Methodological Answer : The meta-fluorine group exerts an electron-withdrawing inductive effect, activating the sulfonate group toward nucleophilic attack. To study this:

  • Compare reaction rates with non-fluorinated analogs (e.g., sodium benzenesulfonate) under identical conditions.
  • Use density functional theory (DFT) calculations to map electron density distribution and transition states.
  • Monitor intermediates via stopped-flow spectroscopy or in-situ IR .

Q. What experimental strategies resolve contradictions in reported stability data for sodium 3-fluorobenzenesulfonate under acidic or high-temperature conditions?

  • Methodological Answer : Discrepancies in stability studies often stem from:

  • pH Variability : Conduct controlled degradation studies (pH 2–12, 25–80°C) with HPLC tracking.
  • Ionic Strength Effects : Use buffer systems (e.g., phosphate or acetate) to isolate ionic interactions.
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (>200°C for anhydrous form) .

Q. How can sodium 3-fluorobenzenesulfonate be functionalized for applications in biomolecular labeling or catalysis?

  • Methodological Answer :

  • Sulfonate Group Activation : React with carbodiimides (e.g., EDC) to form active esters for bioconjugation.
  • Metal Coordination : Explore coordination chemistry with transition metals (e.g., Pd, Cu) for catalytic cross-coupling. Validate via X-ray crystallography or EXAFS spectroscopy.
  • Fluorine-Specific Probes : Incorporate into fluorogenic substrates for enzyme activity assays (e.g., phosphatase detection) .

Methodological Challenges & Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving sodium 3-fluorobenzenesulfonate?

  • Methodological Answer : Use:

  • Hill Slope Modeling : Fit sigmoidal curves to EC50_{50}/LC50_{50} data.
  • ANOVA with Post-Hoc Tests : Compare treatment groups in in vivo/in vitro assays.
  • Benchmark Dose (BMD) Analysis : For regulatory toxicology, as outlined in EPA guidelines .

Q. How can researchers validate the environmental persistence of sodium 3-fluorobenzenesulfonate in aquatic systems?

  • Methodological Answer :

  • OECD 301/303 Guidelines : Perform biodegradability tests under aerobic/anaerobic conditions.
  • Mass Balance Studies : Use 19F^{19}\text{F}-labeled analogs to track degradation products via LC-MS/MS.
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular volume parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.